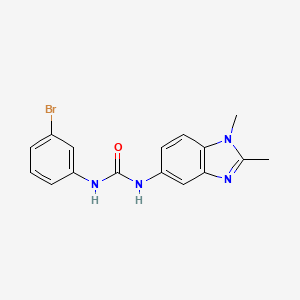
N-(3-bromophenyl)-N'-(1,2-dimethyl-1H-benzimidazol-5-yl)urea
Übersicht
Beschreibung
N-(3-bromophenyl)-N'-(1,2-dimethyl-1H-benzimidazol-5-yl)urea, also known as BDBU, is a synthetic compound that has garnered significant attention in the scientific community due to its potential applications in various fields, such as medicinal chemistry and materials science. BDBU is a urea derivative that is commonly used as a catalyst in organic synthesis reactions.
Wirkmechanismus
The mechanism of action of N-(3-bromophenyl)-N'-(1,2-dimethyl-1H-benzimidazol-5-yl)urea is not fully understood, but it is believed to act as a catalyst by facilitating the formation of reactive intermediates in organic synthesis reactions. This compound has also been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase, which may contribute to its antiproliferative and anti-inflammatory effects.
Biochemical and Physiological Effects
This compound has been found to exhibit a range of biochemical and physiological effects. In vitro studies have shown that this compound can induce apoptosis in cancer cells, while also inhibiting the growth and migration of these cells. This compound has also been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines. In animal studies, this compound has been found to have analgesic effects, reducing pain sensitivity in mice.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using N-(3-bromophenyl)-N'-(1,2-dimethyl-1H-benzimidazol-5-yl)urea in lab experiments is its high yield and purity, which makes it an attractive option for use as a catalyst in organic synthesis reactions. This compound is also relatively stable and easy to handle, making it a convenient option for use in the lab. However, one limitation of using this compound is its potential toxicity, which may limit its use in certain applications.
Zukünftige Richtungen
There are several potential future directions for the study of N-(3-bromophenyl)-N'-(1,2-dimethyl-1H-benzimidazol-5-yl)urea. In medicinal chemistry, further studies could be conducted to investigate the potential of this compound as a novel anticancer drug. In materials science, this compound could be further explored as a catalyst for the synthesis of polymers and materials with unique properties. Additionally, further studies could be conducted to investigate the mechanism of action of this compound and its potential applications in other fields of scientific research.
Wissenschaftliche Forschungsanwendungen
N-(3-bromophenyl)-N'-(1,2-dimethyl-1H-benzimidazol-5-yl)urea has been extensively studied for its potential applications in various fields of scientific research. In medicinal chemistry, this compound has been found to exhibit potent antiproliferative activity against cancer cells. It has also been shown to have anti-inflammatory and analgesic effects, making it a potential candidate for the development of novel drugs. In materials science, this compound has been used as a catalyst for the synthesis of various polymers and materials with unique properties.
Eigenschaften
IUPAC Name |
1-(3-bromophenyl)-3-(1,2-dimethylbenzimidazol-5-yl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15BrN4O/c1-10-18-14-9-13(6-7-15(14)21(10)2)20-16(22)19-12-5-3-4-11(17)8-12/h3-9H,1-2H3,(H2,19,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGYURFHQMHNAFW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(N1C)C=CC(=C2)NC(=O)NC3=CC(=CC=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15BrN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![{2-bromo-5-methoxy-4-[(4-nitrobenzyl)oxy]phenyl}methanol](/img/structure/B3549755.png)
![5-{[(2,4-dichlorophenoxy)acetyl]amino}isophthalic acid](/img/structure/B3549756.png)
![N-(2,4-dimethoxyphenyl)-2-{4-[(isopropylamino)sulfonyl]phenoxy}acetamide](/img/structure/B3549762.png)
![N-(2-ethyl-6-methylphenyl)-2-{[4-(4-fluorophenyl)-5-methyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B3549770.png)
![N~1~-[4-(acetylamino)phenyl]-N~2~-(3-chlorophenyl)-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B3549778.png)
![4-{[1-(2-methoxy-5-nitrophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B3549784.png)

![N-{3-[(2-bromobenzoyl)amino]phenyl}-2-thiophenecarboxamide](/img/structure/B3549794.png)
![4-{methyl[(4-methylphenyl)sulfonyl]amino}-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B3549800.png)
![6-methyl-1H-pyrrolo[3,4-c]pyridine-3,4(2H,5H)-dione sulfate](/img/structure/B3549806.png)
![4-[(4-chlorobenzyl)oxy]-3-methoxy-N-(2-methyl-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B3549807.png)
![N~1~-[4-(acetylamino)phenyl]-N~2~-(2-methoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B3549814.png)
![N~2~-(3-chlorophenyl)-N~1~-(2,4-dimethylphenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]glycinamide](/img/structure/B3549842.png)
![isopropyl 3-({[(4-methyl-5-{[(2-methylbenzoyl)amino]methyl}-4H-1,2,4-triazol-3-yl)thio]acetyl}amino)benzoate](/img/structure/B3549849.png)